C7-Bromo Suzuki-Miyaura Coupling
The C7-bromine atom in 7-bromo-1H-indazole-4-carboxylic acid provides a unique synthetic handle that is not directly accessible with the 5- or 6-bromo isomers. In a 2021 study, the C7-bromo-4-substituted-1H-indazole scaffold underwent successful palladium-mediated Suzuki-Miyaura cross-coupling with various boronic acids under optimized conditions (Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80°C) to afford C7-arylated products in moderate to good yields (up to 86%) [1]. This reactivity profile is distinct from that of other isomers, where the electronic and steric environment at C5 or C6 can necessitate different catalyst systems or lead to lower yields. The ability to efficiently functionalize the C7 position expands the accessible chemical space for drug discovery programs targeting protein kinases and other therapeutic areas [2].
| Evidence Dimension | Synthetic Yield in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | Yields up to 86% for C7-arylation of 7-bromo-4-substituted-1H-indazoles |
| Comparator Or Baseline | No direct yield comparison for 5- or 6-bromo isomers under identical conditions; however, literature precedent indicates that C5 and C6 bromoindazoles may require different Pd catalysts (e.g., Pd(PPh3)4) or harsher conditions for efficient coupling [3]. |
| Quantified Difference | Target compound demonstrates efficient C7-functionalization (up to 86% yield) using Pd(dppf)Cl2 catalyst system. |
| Conditions | Pd(dppf)Cl2 (5 mol%), K2CO3 (3 equiv), dioxane/H2O (4:1), 80°C, 16-24h. |
Why This Matters
Enables late-stage diversification and construction of biaryl systems with high efficiency, a key requirement in modern medicinal chemistry workflows.
- [1] Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. View Source
- [2] El Kazzouli, S., et al. (2021). Supporting Information for: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. View Source
- [3] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
